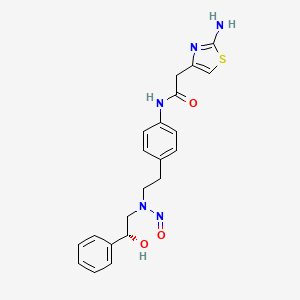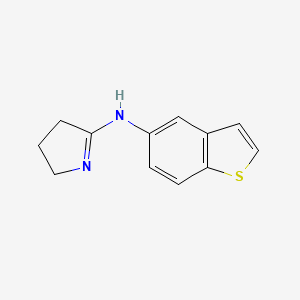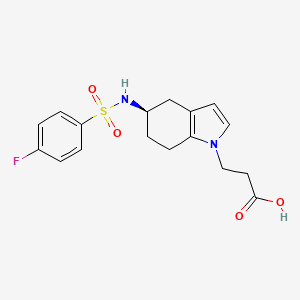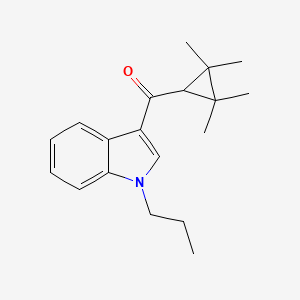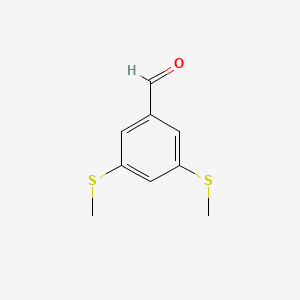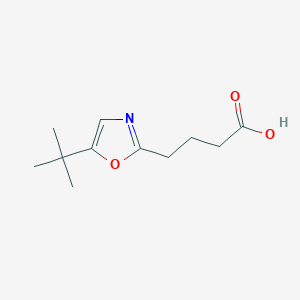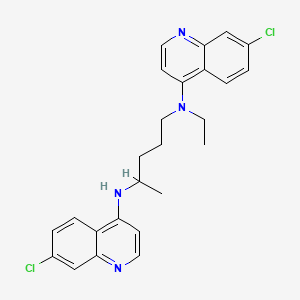
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is a synthetic compound that belongs to the class of bisquinolines. This compound is characterized by the presence of two 7-chloroquinoline moieties connected through a pentane-1,4-diamine linker with an ethyl group attached to one of the nitrogen atoms. Bisquinolines are known for their potential therapeutic applications, particularly in the treatment of malaria and other parasitic diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine typically involves the reaction of 7-chloroquinoline derivatives with a suitable diamine linker. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with N1-ethylpentane-1,4-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moieties, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Investigated for its therapeutic potential in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit key enzymes involved in the metabolic pathways of parasites, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
- N1,N2-bis(7-chloroquinolin-4-yl)butane-1,4-diamine
- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Uniqueness
N1,N4-Bis-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine is unique due to its specific structural features, including the ethyl group on the pentane-1,4-diamine linker. This structural modification can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H26Cl2N4 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H26Cl2N4/c1-3-31(25-11-13-29-24-16-19(27)7-9-21(24)25)14-4-5-17(2)30-22-10-12-28-23-15-18(26)6-8-20(22)23/h6-13,15-17H,3-5,14H2,1-2H3,(H,28,30) |
Clave InChI |
WWHSRDWTEVWBSF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C3=C4C=CC(=CC4=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


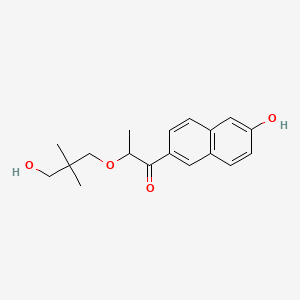
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
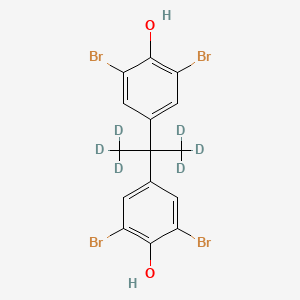
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)


